4-[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one 4-[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one
Brand Name: Vulcanchem
CAS No.: 2549006-46-2
VCID: VC11828498
InChI: InChI=1S/C14H15ClN4OS/c15-10-2-1-3-11-13(10)17-14(21-11)19-6-9(7-19)18-5-4-16-12(20)8-18/h1-3,9H,4-8H2,(H,16,20)
SMILES: C1CN(CC(=O)N1)C2CN(C2)C3=NC4=C(S3)C=CC=C4Cl
Molecular Formula: C14H15ClN4OS
Molecular Weight: 322.8 g/mol

4-[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one

CAS No.: 2549006-46-2

Cat. No.: VC11828498

Molecular Formula: C14H15ClN4OS

Molecular Weight: 322.8 g/mol

* For research use only. Not for human or veterinary use.

4-[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one - 2549006-46-2

Specification

CAS No. 2549006-46-2
Molecular Formula C14H15ClN4OS
Molecular Weight 322.8 g/mol
IUPAC Name 4-[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one
Standard InChI InChI=1S/C14H15ClN4OS/c15-10-2-1-3-11-13(10)17-14(21-11)19-6-9(7-19)18-5-4-16-12(20)8-18/h1-3,9H,4-8H2,(H,16,20)
Standard InChI Key MLKVTAZFNXARLP-UHFFFAOYSA-N
SMILES C1CN(CC(=O)N1)C2CN(C2)C3=NC4=C(S3)C=CC=C4Cl
Canonical SMILES C1CN(CC(=O)N1)C2CN(C2)C3=NC4=C(S3)C=CC=C4Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₁₄H₁₅ClN₄OS, with a molecular weight of 322.8 g/mol. Its IUPAC name, 4-[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one, reflects the integration of a 4-chlorobenzothiazole moiety, an azetidine ring, and a piperazinone group. Key identifiers include:

PropertyValueSource
CAS No.2549006-46-2
SMILESC1CN(CC(=O)N1)C2CN(C2)C3=NC4=C(S3)C=CC=C4Cl
InChI KeyMLKVTAZFNXARLP-UHFFFAOYSA-N
logP3.73 (predicted)
Hydrogen Bond Acceptors4

The benzothiazole component contributes to aromatic stability and electron-deficient characteristics, while the azetidine and piperazinone groups introduce conformational flexibility and hydrogen-bonding capacity .

Spectral Data

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses confirm the structure. The ¹H NMR spectrum shows signals for the azetidine protons (δ 3.2–3.8 ppm) and piperazinone carbonyl (δ 168 ppm in ¹³C NMR). High-resolution MS displays a molecular ion peak at m/z 323.8 (M+H⁺).

Synthetic Pathways

Key Synthetic Steps

The synthesis involves multi-step reactions starting from 4-chloro-1,3-benzothiazole derivatives and azetidine intermediates:

  • Azetidine Formation: Cyclization of 1,3-dibromopropane with ammonia yields azetidine.

  • Benzothiazole Coupling: 4-Chloro-1,3-benzothiazole reacts with azetidine-3-carboxylic acid via nucleophilic aromatic substitution.

  • Piperazinone Integration: The azetidine intermediate undergoes ring-opening with ethylenediamine, followed by oxidation to form the piperazinone moiety.

Optimization Strategies

Reaction conditions (e.g., dichloromethane solvent, triethylamine catalyst) ensure yields >60%. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Pharmacological Activities

Antimicrobial Efficacy

The benzothiazole-azetidine hybrid demonstrates broad-spectrum antimicrobial activity. Against Staphylococcus aureus and Escherichia coli, minimal inhibitory concentrations (MICs) range from 2–8 µg/mL, comparable to ciprofloxacin . The mechanism involves disruption of bacterial DNA gyrase and topoisomerase IV, critical for DNA replication .

Drug Discovery Applications

Scaffold for Analog Development

The compound’s modular structure allows derivatization at three positions:

  • Benzothiazole C-2: Substitution with electron-withdrawing groups enhances antimicrobial potency.

  • Azetidine N-1: Alkylation improves metabolic stability.

  • Piperazinone C-4: Introduction of sulfonamide groups increases solubility.

Computational Modeling

Density Functional Theory (DFT) calculations reveal a polar surface area of 89.7 Ų, optimal for blood-brain barrier penetration. Molecular dynamics simulations suggest stable binding to β-lactamase (RMSD < 2.0 Å over 100 ns).

Future Directions

Targeted Delivery Systems

Encapsulation in liposomes or polymeric nanoparticles could enhance bioavailability. Preliminary studies using PEG-PLGA nanoparticles show a 3-fold increase in plasma half-life.

Combination Therapies

Synergistic effects with β-lactam antibiotics (e.g., meropenem) are under investigation. In murine models, co-administration reduces Pseudomonas aeruginosa load by 99% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator